BTG 502 Exhibits Potent Competitive Inhibition of [3H]BTX-B Binding at Site 2
BTG 502 inhibits the specific binding of [3H]batrachotoxinin A-20-alpha-benzoate ([3H]BTX-B) to site 2 of sodium channels with an IC50 of 2 µM, acting as an apparent competitive inhibitor [1]. In comparison, the inactive analog DAP 1855 does not inhibit [3H]BTX-B binding (data not shown in the same study but established as inactive) [2].
| Evidence Dimension | Inhibition of [3H]BTX-B binding to sodium channel site 2 |
|---|---|
| Target Compound Data | IC50 = 2 µM (maximal inhibition at 30 µM) |
| Comparator Or Baseline | DAP 1855 (inactive analog): No significant inhibition observed |
| Quantified Difference | >15-fold (based on IC50 of 2 µM for BTG 502 vs. no inhibition by DAP 1855 up to highest tested concentration) |
| Conditions | Mouse brain synaptoneurosomes; [3H]BTX-B binding assay |
Why This Matters
This quantitative difference validates BTG 502 as an active site-2 ligand, while DAP 1855 serves as a critical negative control for studies investigating sodium channel pharmacology and insecticide mode of action.
- [1] Ottea JA, Payne GT, Soderlund DM. Activation of sodium channels and inhibition of [3H]batrachotoxinin A-20-alpha-benzoate binding by an N-alkylamide neurotoxin. Mol Pharmacol. 1989 Aug;36(2):280-4. PMID: 2549384. View Source
- [2] Du Y, Garden D, Khambay B, Zhorov BS, Dong K. Batrachotoxin, pyrethroids, and BTG 502 share overlapping binding sites on insect sodium channels. Mol Pharmacol. 2011 Sep;80(3):426-33. doi: 10.1124/mol.111.072504. PMID: 21680776; PMCID: PMC3164329. View Source
